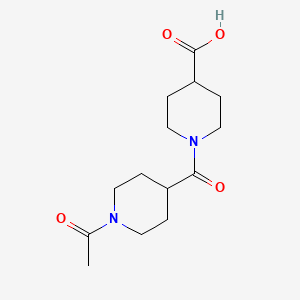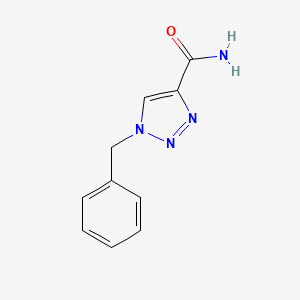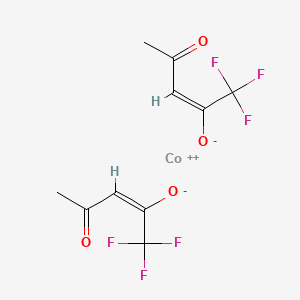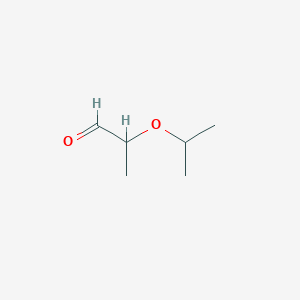
3-(Acetyloxy)-1-methylestra-1,3,5(10),6-tetraen-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Acetyloxy)-1-methylestra-1,3,5(10),6-tetraen-17-one is a synthetic steroidal compound. It is structurally related to estrogens and has been studied for its potential biological and pharmacological activities. The compound is characterized by its unique arrangement of functional groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)-1-methylestra-1,3,5(10),6-tetraen-17-one typically involves the acetylation of 3-hydroxyestra-1,3,5(10),6-tetraen-17-one. This reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions, often using dichloromethane or chloroform
Catalyst: Pyridine or other bases to neutralize the by-products
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure consistent product quality
Purification steps: such as recrystallization or chromatography to achieve high purity
Quality control measures: to monitor the reaction progress and product specifications
Chemical Reactions Analysis
Types of Reactions
3-(Acetyloxy)-1-methylestra-1,3,5(10),6-tetraen-17-one undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Nucleophilic substitution reactions at the acetoxy group, leading to the formation of different esters or ethers
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, chloroform, ethanol
Catalysts: Pyridine, triethylamine
Major Products Formed
Oxidation products: Ketones, carboxylic acids
Reduction products: Alcohols
Substitution products: Esters, ethers
Scientific Research Applications
3-(Acetyloxy)-1-methylestra-1,3,5(10),6-tetraen-17-one has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds
Biology: Investigated for its potential effects on cellular processes and hormone regulation
Medicine: Explored for its potential therapeutic uses, including hormone replacement therapy and treatment of hormone-related disorders
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
Mechanism of Action
The mechanism of action of 3-(Acetyloxy)-1-methylestra-1,3,5(10),6-tetraen-17-one involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing the expression of target genes. This interaction affects various cellular pathways, including those involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one
- 3-Methoxyestra-1,3,5(10),6-tetraen-17-one
- 3-Hydroxyestra-1,3,5(10),6-tetraen-17-one
Uniqueness
3-(Acetyloxy)-1-methylestra-1,3,5(10),6-tetraen-17-one is unique due to its acetoxy functional group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group or possess different substituents.
Properties
CAS No. |
53-55-4 |
|---|---|
Molecular Formula |
C₂₁H₂₄O₃ |
Molecular Weight |
324.41 |
Synonyms |
3-Hydroxy-1-methylestra-1,3,5(10),6-tetraen-7-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








